N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-13(2)26-18-8-4-3-7-15(18)23-19(26)12-22-20(27)17-10-16(24-25-17)14-6-5-9-21-11-14/h3-11,13H,12H2,1-2H3,(H,22,27)(H,24,25) |
InChI Key |
AWWDUZRTUCRZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Core
The 1-(propan-2-yl)-1H-benzimidazole scaffold is synthesized via acid-catalyzed cyclization of 1,2-phenylenediamine with isopropyl ketone derivatives. For example, refluxing 1,2-phenylenediamine with isopropyl glyoxal in hydrochloric acid yields 1-(propan-2-yl)-1H-benzimidazole (Yield: 78–85%). Alternative methods employ Na₂S₂O₅ as a cyclizing agent for improved regioselectivity.
Synthesis of the Pyrazole-3-Carboxamide Moiety
Cyclization to Form the Pyrazole Ring
The 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid precursor is synthesized via hydrazine cyclization :
Carboxamide Formation
The carboxylic acid is converted to the carboxamide via acyl chloride intermediacy :
-
Treatment with thionyl chloride generates the acyl chloride, which reacts with ammonia gas in dichloromethane to yield 5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide (Yield: 58–64%).
Coupling of Benzimidazole and Pyrazole Moieties
Reductive Amination Strategy
The final coupling employs reductive amination between the benzimidazole methylamine and pyrazole carboxaldehyde:
Mitsunobu Coupling
An alternative method uses Mitsunobu conditions (DIAD, PPh₃) to couple the benzimidazole methanol derivative with the pyrazole carboxamide.
Optimization and Characterization
Reaction Condition Optimization
Analytical Data
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyridinyl-H), 8.14 (d, 1H, benzimidazole-H), 7.89 (s, 1H, pyrazole-H), 4.56 (s, 2H, CH₂), 4.21 (m, 1H, isopropyl-H), 1.48 (d, 6H, isopropyl-CH₃).
Challenges and Alternative Routes
Regioselectivity in Pyrazole Formation
Unwanted regioisomers during pyrazole cyclization are mitigated by using microwave-assisted synthesis (150°C, 20 min), enhancing selectivity to >90%.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide. Research indicates that derivatives of pyrazole and benzimidazole exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that modifications in the pyrazole moiety can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .
2. Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. A related study evaluated the antibacterial efficacy of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones. The presence of the pyridine and pyrazole rings appears to enhance the antimicrobial properties through synergistic effects on bacterial cell membranes .
3. Antioxidant Properties
Research into the antioxidant capabilities of pyrazole derivatives indicates that this compound may possess free radical scavenging activity. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases, such as neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Comparable Compounds
Key Observations :
- The target compound distinguishes itself through the isopropyl group on benzimidazole and pyridin-3-yl substitution on pyrazole, which are absent in acetamide-linked analogs (e.g., Compound 28) .
- Compared to darolutamide (), the target lacks the chloro-cyanophenyl and hydroxyethyl groups critical for androgen receptor binding, suggesting divergent therapeutic targets .
Key Observations :
- The target compound’s synthesis likely mirrors methods in and , utilizing carbodiimide-mediated coupling (EDCI/HOBt) in anhydrous DMF .
- Darolutamide’s synthesis () is more complex, requiring high-temperature reactions and PROTAC-specific modifications, reflecting its advanced therapeutic application .
Pharmacological and Functional Insights
- The pyridin-3-yl group in the target compound may improve aqueous solubility compared to analogs with hydrophobic aryl groups .
- Darolutamide (): Clinically validated for prostate cancer, its chloro-cyanophenyl group is critical for androgen receptor antagonism, a feature absent in the target compound .
Biological Activity
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound combines structural elements of benzimidazole and pyrazole, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N7O |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exhibit:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that play a role in cell proliferation and survival.
- Modulation of Signal Transduction Pathways : The compound could impact pathways related to cancer cell growth or inflammation.
Pharmacological Studies
Research has indicated that similar compounds within the benzimidazole and pyrazole classes have shown promise in treating conditions such as cancer and infectious diseases. For instance, compounds with similar structures have been reported to exhibit:
- Anticancer Effects : Several studies have demonstrated that benzimidazole derivatives can inhibit tumor cell growth by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties : Pyrazole derivatives are often evaluated for their effectiveness against bacterial and fungal infections.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds, providing insights into the potential efficacy of this compound. Notable findings include:
- Anticancer Activity : A study on pyrazole derivatives indicated that modifications at the 3-position significantly enhanced cytotoxicity against various cancer cell lines (e.g., HeLa, A375) with IC50 values ranging from 0.03 to 0.25 µM .
- Inhibition of Pathogen Growth : Research on similar benzimidazole compounds has shown effective inhibition against Toxoplasma gondii, suggesting a potential for antiparasitic applications .
- Enzyme Inhibition Studies : Investigations into the inhibition profiles of related compounds have revealed significant interactions with key enzymes involved in metabolic pathways, further supporting the therapeutic potential of this class of compounds .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to be compared with other known pharmacologically active compounds:
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide?
- Answer: The synthesis involves multi-step reactions, including condensation, cyclization, and functional group protection. Key steps include:
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Catalysts: Base catalysts (e.g., K₂CO₃) are used to deprotonate acidic intermediates and facilitate nucleophilic substitutions .
- Temperature control: Reactions often require precise temperature gradients (e.g., 60–80°C for cyclization steps) to avoid side products .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Answer: A combination of techniques is essential:
- NMR spectroscopy: ¹H/¹³C NMR resolves benzimidazole and pyrazole ring proton environments, with characteristic shifts for the propan-2-yl group (δ ~1.4 ppm for CH₃) and pyridin-3-yl moiety (δ ~8.5–9.0 ppm) .
- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
- X-ray crystallography: Resolves stereochemical ambiguities in the benzimidazole-pyrazole linkage .
Q. How can researchers mitigate challenges in purifying intermediates during synthesis?
- Answer:
- Chromatography: Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively isolates polar intermediates .
- Recrystallization: Ethanol/water mixtures improve crystallinity of pyrazole-carboxamide derivatives .
- Hygroscopic intermediates: Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Answer:
- Reaction path search tools: Quantum chemical calculations (e.g., DFT) predict energy barriers for cyclization and condensation steps, reducing trial-and-error experimentation .
- Machine learning: Models trained on analogous benzimidazole-pyrazole systems identify optimal solvent/catalyst combinations (e.g., DMF with K₂CO₃ for SNAr reactions) .
Q. What strategies resolve conflicting spectroscopic data for structural elucidation?
- Answer:
- 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to confirm connectivity in the benzimidazole-pyrazole core .
- Variable-temperature NMR: Resolves dynamic effects (e.g., rotational isomerism) in the propan-2-yl group .
- Comparative crystallography: Cross-validate with structurally related compounds (e.g., pyrazole-benzimidazole hybrids) .
Q. How can Design of Experiments (DoE) improve yield and selectivity in multi-step syntheses?
- Answer:
- Factorial design: Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters. For example, a 2³ factorial design for pyrazole cyclization found temperature to be the dominant factor (p < 0.05) .
- Response surface methodology (RSM): Optimizes conditions for maximum yield. For a related carboxamide, RSM increased yield from 58% to 82% .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Answer:
- Kinase inhibition assays: Test binding affinity to tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular docking: AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., benzimidazole binding to ATP pockets) .
Q. How does the compound’s stability under varying pH and temperature conditions affect formulation studies?
- Answer:
- Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA): Assess thermal stability; pyrazole-carboxamides typically decompose above 200°C .
- pH-solubility profile: Determine solubility in buffers (pH 1–10) to guide salt formation (e.g., hydrochloride salts for improved bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
